N,N,N-Triphenylanilinium chloride

Description

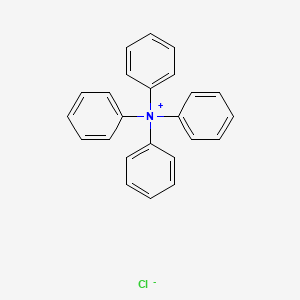

N,N,N-Triphenylanilinium chloride (systematic name: triphenylammonium chloride) is a quaternary ammonium salt characterized by three phenyl groups attached to a central nitrogen atom, with a chloride counterion. Instead, the closest structurally related compounds in the evidence include:

- N-Phenylanilinium chloride (synonymous with diphenylamine hydrochloride, C₁₂H₁₂ClN), which has two phenyl groups and a hydrogen atom bonded to nitrogen .

- N,N,N-Trimethylanilinium chloride (phenyltrimethylammonium chloride, C₉H₁₄ClN), a quaternary ammonium salt with three methyl groups and one phenyl group .

- N-Benzyl-N,N-dimethylanilinium chloride (C₁₅H₁₈ClN), featuring a benzyl group and two methyl substituents .

For the purpose of this analysis, we will focus on N-Phenylanilinium chloride (diphenylamine hydrochloride) as the primary compound and compare it with structurally similar ammonium salts.

Properties

IUPAC Name |

tetraphenylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALCYVFFDOBQPW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560538 | |

| Record name | N,N,N-Triphenylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10237-24-8 | |

| Record name | N,N,N-Triphenylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triphenylanilinium chloride can be synthesized through several methods. One common approach involves the reaction of triphenylamine with an alkyl halide, such as methyl chloride, in the presence of a strong base like sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triphenylanilinium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can be used in coupling reactions, such as the formation of biaryl compounds through palladium-catalyzed cross-coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

Coupling Reactions: Palladium catalysts and aryl halides are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilinium salts, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N,N,N-Triphenylanilinium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.

Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which N,N,N-Triphenylanilinium chloride exerts its effects involves its ability to act as a phase-transfer catalyst. The compound facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reactions that would otherwise be slow or inefficient. This is achieved through the formation of ion pairs, where the chloride ion is exchanged with other anions, allowing the reactants to interact more effectively.

Comparison with Similar Compounds

Structural and Molecular Differences

Key Observations :

- N-Phenylanilinium chloride is distinct due to its aromatic substituents (two phenyl groups), which enhance steric bulk and π-π interactions compared to alkyl-substituted analogs .

- N,N,N-Trimethylanilinium chloride has smaller methyl groups, leading to lower molecular weight and higher solubility in polar solvents .

Physical and Chemical Properties

Notes:

- Discrepancies exist in literature: lists a melting point of ~280°C (dec.) for "N,N,N-Trimethylanilinium chloride," conflicting with . This highlights variability in synthesis or purity conditions.

- The benzyl group in N-Benzyl-N,N-dimethylanilinium chloride may enhance thermal stability compared to methyl-substituted analogs .

Biological Activity

N,N,N-Triphenylanilinium chloride is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a triphenylamine moiety. Its structure allows for significant interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial growth when exposed to the compound. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting that this compound could serve as a potential alternative in antimicrobial therapy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 25 |

| Pseudomonas aeruginosa | 20 | 15 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, including Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Candida albicans | 12 | 22 |

| Aspergillus niger | 18 | 18 |

| Cryptococcus neoformans | 15 | 20 |

Case Study 1: Efficacy Against Biofilms

A significant study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated that the compound not only inhibited biofilm formation but also reduced pre-existing biofilms effectively. This property is crucial as biofilms are often resistant to conventional treatments.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant strains, suggesting that this compound could be utilized in combination therapies to overcome antibiotic resistance.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound. Modifications to the triphenyl moiety have been shown to influence its biological activity significantly. For instance, substituents on the phenyl rings can enhance or diminish antimicrobial potency.

Table 3: Structure-Activity Relationship Studies

| Compound Variant | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| Parent Compound | 10 |

| Variant A (methyl group) | 5 |

| Variant B (chlorine group) | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.